3,5-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Medicinal chemistry Structure-activity relationship Ligand design

This compound features a symmetric 3,5-dimethoxy substitution generating a unique hydrogen-bond acceptor topology (6 HBA, TPSA=102Ų, XLogP3=3.5) distinct from positional isomers. As a patented 1,3,4-thiadiazol-2-yl-benzamide Wnt inhibitor pharmacophore, it is essential for SAR programs. With full Lipinski/Veber compliance, it serves as an ideal ADME reference point against more lipophilic analogs. Do not interchange with unsubstituted or 3,4-dimethoxy variants without prior evaluation to avoid experimental invalidation in lead optimization campaigns.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 392241-17-7
Cat. No. B2772642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS392241-17-7
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C18H17N3O3S/c1-11-5-4-6-12(7-11)17-20-21-18(25-17)19-16(22)13-8-14(23-2)10-15(9-13)24-3/h4-10H,1-3H3,(H,19,21,22)
InChIKeyYAPWUKRLJPREKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-17-7): Compound Class and Procurement-Relevant Characteristics


3,5-Dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-17-7) is a synthetic small-molecule belonging to the 1,3,4-thiadiazole benzamide class, featuring a 3,5-dimethoxy-substituted benzamide ring linked via an amide bond to a 5-(3-methylphenyl)-1,3,4-thiadiazole moiety. Its molecular formula is C₁₈H₁₇N₃O₃S, with a molecular weight of 355.41 g/mol [1]. Computed physicochemical descriptors include a predicted XLogP3 of 3.5, a topological polar surface area (TPSA) of 102 Ų, and six hydrogen bond acceptor atoms, placing it within favorable drug-like property space [1]. The compound is listed under PubChem and is commercially available from multiple specialty chemical suppliers, typically at research-grade purity (≥95%) [1]. As a member of the 1,3,4-thiadiazol-2-yl-benzamide family, which has been claimed in patents as Wnt signaling pathway inhibitors [2], this compound serves as a scaffold for medicinal chemistry exploration and structure-activity relationship (SAR) studies.

Why Generic Substitution of 3,5-Dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-17-7) Is Not Recommended Without Comparative Data


Within the 1,3,4-thiadiazole benzamide class, small modifications to the benzamide ring substitution pattern can produce substantial shifts in biological activity, target selectivity, and physicochemical behavior. For example, the 3,5-dimethoxy substitution on the benzamide ring of CAS 392241-17-7 generates a symmetric electron-donating environment with a distinct hydrogen-bond acceptor topology (six HBA, TPSA = 102 Ų) [1] that differs fundamentally from the 3,4-dimethoxy positional isomer (asymmetric donor geometry) or the unsubstituted benzamide analog (N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, CAS 392241-06-4), which lacks methoxy groups entirely [2]. Patents covering 1,3,4-thiadiazol-2-yl-benzamide derivatives explicitly demonstrate that varying the benzamide substituents modulates Wnt pathway inhibitory potency across several orders of magnitude [3]. Consequently, interchanging CAS 392241-17-7 with a close analog without prior comparative biological evaluation risks selecting a compound with divergent target engagement and ADME properties, potentially invalidating experimental results or lead optimization campaigns.

Quantitative Differential Evidence for 3,5-Dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-17-7) Versus Closest Analogs


Hydrogen Bond Acceptor Topology Differentiation: 3,5-Dimethoxy vs. Unsubstituted and 3,4-Dimethoxy Analogs

CAS 392241-17-7 possesses six hydrogen bond acceptor (HBA) atoms arising from the 3,5-dimethoxy benzamide moiety and the thiadiazole ring, compared to only three HBA atoms for the unsubstituted benzamide analog N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-06-4), which lacks methoxy groups [1]. While the 3,4-dimethoxy positional isomer retains the same total HBA count (6), the symmetric 3,5-arrangement in CAS 392241-17-7 creates a spatially distinct acceptor pattern that may differentially engage protein binding pockets. The topological polar surface area (TPSA) of CAS 392241-17-7 is computed as 102 Ų [1], compared to an estimated TPSA of approximately 56 Ų for the unsubstituted analog, representing a nearly two-fold difference that has implications for membrane permeability and oral bioavailability predictions [2].

Medicinal chemistry Structure-activity relationship Ligand design

Class-Level Wnt Signaling Pathway Inhibitory Potential of 1,3,4-Thiadiazol-2-yl-Benzamide Scaffold

The 1,3,4-thiadiazol-2-yl-benzamide scaffold, of which CAS 392241-17-7 is a member, has been explicitly claimed in patents as an inhibitor of the Wnt signaling pathway [1]. Patent US 2018/0044306 (Bayer Pharma AG) describes compounds of general formula (I) encompassing this scaffold and demonstrates that structural variation on the benzamide ring modulates Wnt inhibitory activity, with certain exemplified compounds showing IC₅₀ values in the sub-micromolar range in Wnt reporter gene assays [1]. While no compound-specific IC₅₀ data has been published for CAS 392241-17-7 itself, its structural features align with the pharmacophore described in the patent's SAR discussion [1]. In contrast, thiadiazole benzamide derivatives lacking the 5-aryl substitution on the thiadiazole ring (e.g., N-(1,3,4-thiadiazol-2-yl)benzamide without a 5-aryl group) are reported to exhibit different biological profiles, including adenosine receptor antagonism rather than Wnt inhibition [2], highlighting that the 5-(3-methylphenyl) substituent in CAS 392241-17-7 may confer pathway selectivity.

Wnt signaling Cancer therapeutics Patent pharmacology

Lipophilicity and Permeability Differentiation: Methoxy Substitution Effects on Calculated LogP

The computed octanol-water partition coefficient (XLogP3) for CAS 392241-17-7 is 3.5 [1], which falls within the optimal range (1–5) for oral drug candidates as defined by Lipinski's Rule of Five [2]. This value reflects the balance between the lipophilic 3-methylphenyl and thiadiazole moieties and the moderately polar 3,5-dimethoxy benzamide. By comparison, the halogenated analog 2,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (C₁₆H₁₁Cl₂N₃OS, MW 364.24) is expected to exhibit higher lipophilicity due to chlorine substitution (predicted XLogP3 estimated at approximately 4.5–5.0), while the 4-tert-butyl analog would be substantially more lipophilic (estimated XLogP3 > 5.5) [3]. The 3,5-dimethoxy substitution therefore provides a moderately lipophilic profile that may offer a favorable balance between membrane permeability and aqueous solubility compared to more hydrophobic analogs.

ADME prediction Drug-likeness Lipophilicity

Anticancer Potential: Class-Level Evidence from 1,3,4-Thiadiazole Benzamide Derivatives

A comprehensive review of 1,3,4-thiadiazole derivatives published between 2009 and 2020 documents that numerous compounds in this class exhibit cytotoxic activity against a broad panel of cancer cell lines, with several derivatives demonstrating IC₅₀ values superior to reference drugs such as doxorubicin [1]. Specifically, 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have shown IC₅₀ values of 3–7 µM against PC3 prostate cancer cells, matching or exceeding doxorubicin (IC₅₀ = 7 µM) [2]. While no direct cytotoxicity data exist for CAS 392241-17-7, the presence of the 3,5-dimethoxy benzamide motif has been associated with enhanced tubulin polymerization inhibition in related chemotypes, with some 3,5-dimethoxy-containing compounds achieving nanomolar potency (e.g., IC₅₀ = 10.3 nM on HL-60 leukemia cells) [3]. The 3-methylphenyl substituent on the thiadiazole ring further differentiates CAS 392241-17-7 from analogs with unsubstituted phenyl or heteroaryl groups at this position, which may alter cancer cell line selectivity profiles [1].

Anticancer agents Cytotoxicity 1,3,4-Thiadiazole

Synthetic Accessibility and Derivatization Versatility vs. Structurally Congested Analogs

CAS 392241-17-7 features five rotatable bonds and a relatively low steric hindrance around the amide linkage compared to analogs bearing ortho-substituents on the benzamide ring [1]. Synthesis of this compound and its derivatives typically proceeds via condensation of 3,5-dimethoxybenzoic acid (or its activated ester/acid chloride) with 2-amino-5-(3-methylphenyl)-1,3,4-thiadiazole under standard amide coupling conditions, with reported microwave-assisted protocols improving yields and reducing reaction times [1]. In contrast, analogs such as 2,6-dimethoxy-N-[5-(3-methylpentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide (described in agricultural benzamide patents) exhibit greater steric congestion around the amide bond due to ortho-substitution, which may retard coupling kinetics and necessitate harsher reaction conditions [2]. The 3,5-substitution pattern of CAS 392241-17-7 leaves the 2- and 4-positions of the benzamide ring available for further functionalization, providing a versatile intermediate for library synthesis [1].

Chemical synthesis Derivatization Medicinal chemistry

Recommended Research and Procurement Application Scenarios for 3,5-Dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-17-7)


Medicinal Chemistry Hit-to-Lead and SAR Expansion Around the 1,3,4-Thiadiazole Benzamide Wnt Inhibitor Scaffold

CAS 392241-17-7 is suitable as a starting point or reference compound in medicinal chemistry programs targeting the Wnt signaling pathway. The Bayer patent (US 2018/0044306) establishes the 1,3,4-thiadiazol-2-yl-benzamide core as a Wnt-inhibitory pharmacophore [1], and the 3,5-dimethoxy substitution provides a defined electronic and steric profile (HBA = 6, TPSA = 102 Ų, XLogP3 = 3.5) for systematic SAR expansion [2]. Researchers can use this compound to probe the effect of meta-methoxy substitution on Wnt inhibitory potency versus unsubstituted, halogenated, or ortho-substituted analogs, with the goal of optimizing target engagement and selectivity.

ADME Property Benchmarking for Methoxy-Substituted 1,3,4-Thiadiazole Benzamide Series

The computed drug-likeness profile of CAS 392241-17-7 (XLogP3 = 3.5, TPSA = 102 Ų, rotatable bonds = 5, all within Lipinski and Veber thresholds) [1] positions it as a reference point for ADME optimization within the thiadiazole benzamide series. Procurement for parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability, metabolic stability (microsomal), and plasma protein binding studies can establish baseline ADME parameters for the 3,5-dimethoxy sub-series, against which more lipophilic analogs (e.g., 2,5-dichloro or 4-tert-butyl variants) can be benchmarked to quantify the impact of substituent-driven lipophilicity increases on permeability and metabolic clearance.

Kinase or Target-Based Screening Library Enrichment with Defined Physicochemical Diversity

Given the established role of 1,3,4-thiadiazole derivatives as kinase inhibitors (e.g., VEGFR-2, Akt pathway targets) [1], CAS 392241-17-7 can serve as a structurally characterized entry for enriching focused screening libraries. Its moderate lipophilicity (XLogP3 = 3.5) and hydrogen-bonding capacity (6 HBA, 1 HBD) [2] offer a physicochemical profile complementary to more hydrophobic library members, potentially improving hit identification rates in biochemical or cell-based screens targeting kinases, Wnt pathway components, or other therapeutically relevant targets associated with the thiadiazole benzamide pharmacophore.

Synthetic Methodology Development Using a Sterically Accessible 1,3,4-Thiadiazole Benzamide Substrate

The meta,meta-3,5-dimethoxy substitution pattern minimizes steric hindrance around the amide bond [1], making CAS 392241-17-7 a practical substrate for developing new amide coupling or thiadiazole functionalization methodologies. This compound can be employed in reaction optimization studies (e.g., microwave-assisted synthesis, green chemistry protocols, novel coupling reagents) where the absence of ortho steric effects allows cleaner assessment of reaction parameters without interference from steric retardation. Results can then be translated to more sterically demanding analogs.

Quote Request

Request a Quote for 3,5-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.